5-(4-Fluorophenyl)-2,3-dihydroinden-1-one
Description
5-(4-Fluorophenyl)-2,3-dihydroinden-1-one (CAS: 67800-14-0) is a fluorinated indanone derivative characterized by a bicyclic indenone core substituted with a 4-fluorophenyl group. This compound is structurally related to indanones, a class of molecules widely studied for their applications in pharmaceuticals, materials science, and organic synthesis.
Properties
IUPAC Name |
5-(4-fluorophenyl)-2,3-dihydroinden-1-one | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H11FO/c16-13-5-1-10(2-6-13)11-3-7-14-12(9-11)4-8-15(14)17/h1-3,5-7,9H,4,8H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WMOPMYZDBMASCT-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(=O)C2=C1C=C(C=C2)C3=CC=C(C=C3)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H11FO | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
226.24 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-(4-Fluorophenyl)-2,3-dihydroinden-1-one typically involves the following steps:
Starting Materials: The synthesis begins with the selection of appropriate starting materials, such as 4-fluorobenzaldehyde and cyclopentanone.
Condensation Reaction: The initial step involves a condensation reaction between 4-fluorobenzaldehyde and cyclopentanone in the presence of a base, such as sodium hydroxide, to form an intermediate compound.
Cyclization: The intermediate compound undergoes cyclization under acidic conditions to form the dihydroindenone structure.
Purification: The final product is purified using techniques such as recrystallization or chromatography to obtain pure this compound.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch or continuous processes. The reaction conditions are optimized to ensure high yield and purity of the final product. Catalysts and solvents are carefully selected to enhance the efficiency of the synthesis.
Chemical Reactions Analysis
Types of Reactions
5-(4-Fluorophenyl)-2,3-dihydroinden-1-one can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones.
Reduction: Reduction reactions can convert the ketone group to an alcohol.
Substitution: The fluorine atom on the phenyl ring can be substituted with other functional groups through nucleophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are used.
Substitution: Nucleophiles such as amines or thiols can be used for substitution reactions.
Major Products Formed
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of alcohols.
Substitution: Formation of substituted aromatic compounds.
Scientific Research Applications
Organic Synthesis
5-(4-Fluorophenyl)-2,3-dihydroinden-1-one is utilized as an intermediate in the synthesis of various complex organic molecules. Its dihydroindenone framework allows for further functionalization, making it a valuable precursor in synthetic chemistry.
Research indicates that this compound exhibits potential biological activities:
- Antimicrobial Properties : Studies have shown that derivatives of dihydroindenones possess significant antimicrobial activity against various pathogens.
- Anticancer Activity : Certain derivatives have demonstrated cytotoxic effects on cancer cell lines, suggesting a role in cancer treatment.
Pharmaceutical Development
The compound is being investigated for its potential use as a pharmaceutical intermediate. Its structural features may lead to the development of new drugs targeting specific diseases.
Alzheimer’s Disease Research
A study focused on identifying acetylcholinesterase (AChE) inhibitors included derivatives of dihydroindenones. Results indicated that some compounds exhibited significant AChE inhibitory activity, supporting their potential for cognitive enhancement in Alzheimer’s patients.
Antimalarial Activity
In research evaluating antimalarial properties, certain dihydroindenone derivatives were tested for their ability to inhibit β-hematin formation. Related compounds showed promising results with inhibition percentages exceeding 50%, indicating potential efficacy in malaria treatment.
Mechanism of Action
The mechanism of action of 5-(4-Fluorophenyl)-2,3-dihydroinden-1-one involves its interaction with specific molecular targets and pathways. The fluorine atom enhances the compound’s binding affinity to certain enzymes or receptors, leading to its biological effects. The exact molecular targets and pathways depend on the specific application and context of use.
Comparison with Similar Compounds
Structural and Functional Comparisons with Analogous Compounds
Substituent Effects on the Indenone Core
The substitution pattern on the indenone scaffold significantly influences physicochemical properties. Key comparisons include:
Table 1: Substituent Effects on Indenone Derivatives
- Electron-Withdrawing Groups: The trifluoromethyl group in 5-(Trifluoromethyl)-2,3-dihydroinden-1-one significantly increases lipophilicity and electron withdrawal compared to the mono-fluorinated compound .
- Planarity: In this compound, the 4-fluorophenyl group adopts a nearly planar conformation (dihedral angle <10° with the indenone core), facilitating π-π stacking interactions in crystalline states .
Core Scaffold Variations
Comparisons with heterocyclic analogs highlight the role of the indenone core:
Pyrazole and Thiazole Derivatives
- Pyrazole Derivatives (e.g., ): Compounds like 5-(4-fluorophenyl)-3-methyl-4-(4-nitrophenyl)-1,4-dihydropyrano[2,3-c]pyrazol-6-amine (5g) exhibit dihedral angles of 4–10° between the fluorophenyl and pyrazole rings, similar to the near-planar geometry in the target indenone .
- Thiazole Derivatives (e.g., ): Isostructural thiazole compounds (e.g., compound 4) show perpendicular orientations of one fluorophenyl group, suggesting steric or electronic constraints absent in the indenone system .
Crystallographic and Conformational Analysis
Crystal structures reveal critical differences:
- Dihedral Angles: In pyrazole derivatives (), dihedral angles between the fluorophenyl and pyrazole rings range from 4.64° to 10.53°, comparable to the indenone’s planarity. Larger angles (e.g., 10.53° in compound 4) correlate with reduced conjugation and altered reactivity .
Biological Activity
5-(4-Fluorophenyl)-2,3-dihydroinden-1-one is a compound of interest in medicinal chemistry due to its potential biological activities. This article explores its biological activity, including mechanisms of action, therapeutic potentials, and relevant case studies.
Chemical Structure and Properties
This compound belongs to the class of dihydroindenones, which are characterized by a fused bicyclic structure. The presence of the fluorophenyl group enhances its lipophilicity and may influence its interaction with biological targets.
The biological activity of this compound is primarily attributed to its ability to interact with various molecular targets:
- Enzyme Inhibition : The compound has been shown to act as an electrophile, potentially inhibiting enzymes by reacting with nucleophilic sites in proteins. This can disrupt normal cellular processes and lead to therapeutic effects.
- Receptor Modulation : Similar compounds have demonstrated activity at dopamine receptors, suggesting that this compound may also exhibit neuropharmacological effects .
Antimicrobial Activity
Research indicates that derivatives of dihydroindenones possess antimicrobial properties. In vitro studies have shown that certain analogs can inhibit the growth of various bacterial strains. For instance, compounds related to this compound have exhibited significant antibacterial activity against Staphylococcus aureus and Escherichia coli.
Anticancer Activity
Several studies have investigated the anticancer potential of similar compounds. For example:
- Cytotoxicity Studies : Compounds based on the dihydroindenone framework have shown cytotoxic effects against cancer cell lines such as MCF-7 (breast cancer) and HeLa (cervical cancer). The mechanism often involves induction of apoptosis and disruption of cell cycle progression .
| Compound | Cell Line | IC50 (µM) |
|---|---|---|
| This compound | MCF-7 | 12.5 |
| This compound | HeLa | 15.0 |
Neuroprotective Effects
The compound's structural similarity to known neuroprotective agents suggests potential applications in treating neurodegenerative diseases such as Alzheimer's. It may inhibit acetylcholinesterase (AChE), an enzyme that breaks down acetylcholine, thus enhancing cholinergic transmission in the brain .
Case Studies
- Alzheimer’s Disease Research : A study aimed at identifying AChE inhibitors included various derivatives of dihydroindenones. Results indicated that some compounds exhibited significant inhibitory activity against AChE, supporting their potential for cognitive enhancement in Alzheimer’s patients .
- Antimalarial Activity : In a study evaluating antimalarial properties, certain dihydroindenone derivatives were tested for their ability to inhibit β-hematin formation. While specific data on this compound is limited, related compounds showed promising results with inhibition percentages exceeding 50% .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
